Glucocorticoid Receptor Binding Affinity of Loteprednol vs. Dexamethasone
Loteprednol etabonate exhibits a glucocorticoid receptor binding affinity 4.3‑fold higher than that of dexamethasone in a competitive binding assay using rat lung type II glucocorticoid receptors [1]. This enhanced receptor engagement, combined with its rapid metabolic inactivation, supports its use as a topically active corticosteroid with reduced potential for systemic or local side effects.
| Evidence Dimension | Glucocorticoid receptor binding affinity (relative) |
|---|---|
| Target Compound Data | 4.3 times dexamethasone |
| Comparator Or Baseline | Dexamethasone (reference = 1.0) |
| Quantified Difference | 4.3‑fold higher binding affinity |
| Conditions | Competitive binding assay with [3H]triamcinolone acetonide on rat lung type II glucocorticoid receptors; cortienic acid (10⁻⁵ M) added to block transcortin |
Why This Matters
Superior receptor binding affinity provides mechanistic support for clinical anti‑inflammatory efficacy, even at the lower doses or concentrations used in ophthalmic formulations.
- [1] Druzgala P, Hochhaus G, Bodor N. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate. J Steroid Biochem Mol Biol. 1991;38(2):149-154. View Source
